

Spectroscopic data of (2-Oxoazepan-1-yl)acetic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: (2-Oxoazepan-1-yl)acetic acid

Cat. No.: B1308159

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A comprehensive analysis of the spectroscopic data for **(2-Oxoazepan-1-yl)acetic acid** is crucial for its identification, characterization, and application in research and development. This guide provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. While experimental data for this specific molecule is not readily available in public databases, this document compiles predicted data based on established spectroscopic principles and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **(2-Oxoazepan-1-yl)acetic acid**.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. The data presented below is predicted for various adducts of **(2-Oxoazepan-1-yl)acetic acid** ($C_8H_{13}NO_3$, Molecular Weight: 171.19 g/mol).

Adduct	Predicted m/z
[M+H] ⁺	172.09682
[M+Na] ⁺	194.07876
[M-H] ⁻	170.08226
[M+NH ₄] ⁺	189.12336
[M+K] ⁺	210.05270
[M+H-H ₂ O] ⁺	154.08680

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The following are expected chemical shifts for the protons in **(2-Oxoazepan-1-yl)acetic acid**.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10-12	Singlet (br)	1H
N-CH ₂ -COOH	~4.1	Singlet	2H
N-CH ₂ (ring)	~3.4	Triplet	2H
C(=O)-CH ₂ (ring)	~2.5	Triplet	2H
Ring CH ₂	1.6-1.8	Multiplet	6H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	170-180
C=O (Amide/Lactam)	170-175
N-CH ₂ -COOH	45-55
N-CH ₂ (ring)	40-50
C(=O)-CH ₂ (ring)	35-45
Ring CH ₂	20-35

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300	Broad
C-H (sp ³)	2850-3000	Medium to Strong
C=O (Carboxylic Acid)	1700-1725	Strong
C=O (Amide/Lactam)	1640-1680	Strong
C-N Stretch	1200-1350	Medium
C-O Stretch	1210-1320	Medium to Strong

Detailed Methodologies

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Oxoazepan-1-yl)acetic acid** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Data Acquisition: Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ^{13}C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

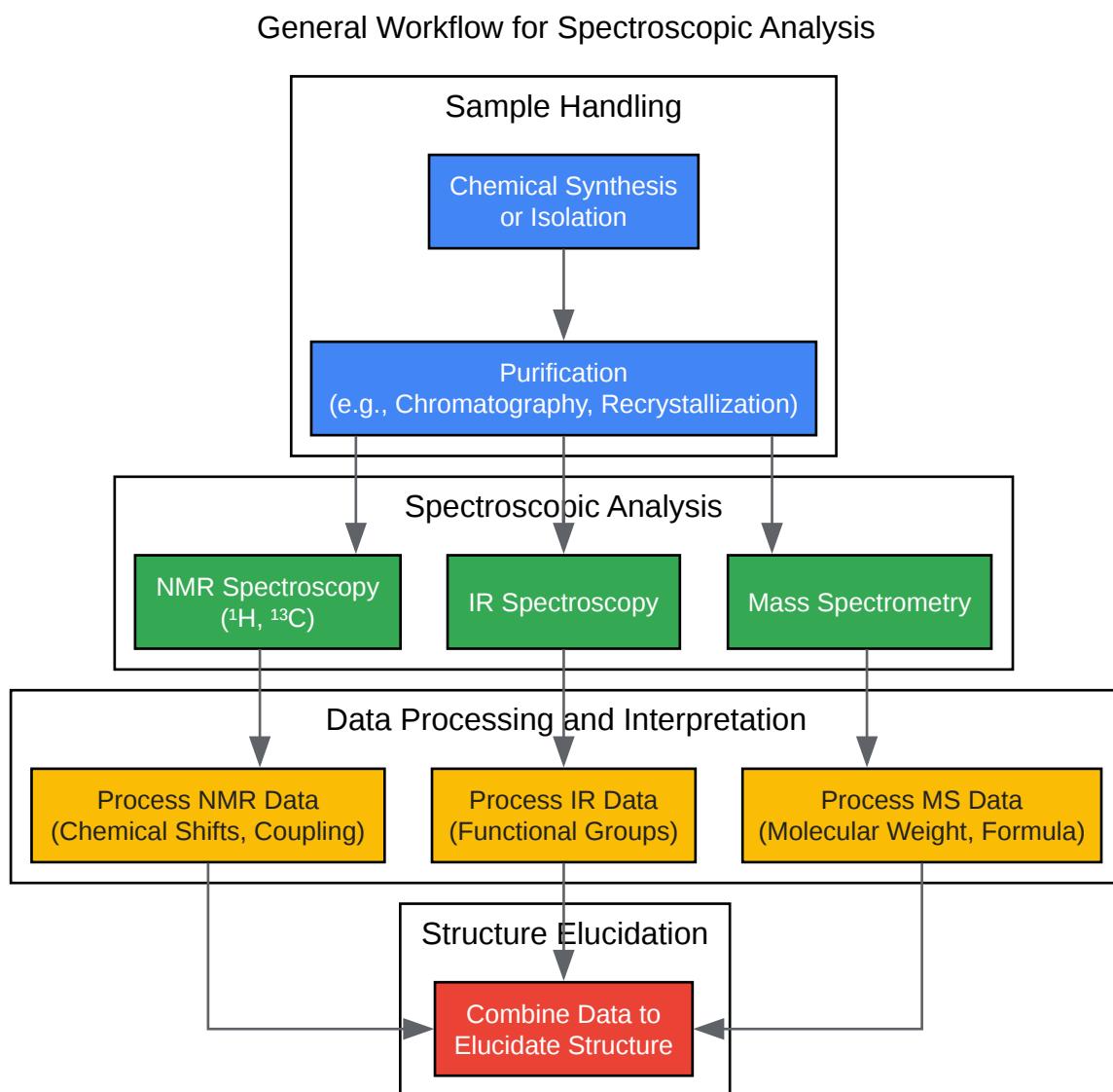
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. Data is typically acquired in both positive and negative ion modes to observe different adducts.

- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

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